(2-Bromophenoxy)triisopropylsilane

Silyl ether stability Protecting group chemistry Acid resistance

(2-Bromophenoxy)triisopropylsilane (CAS 378787-34-9) is an organosilicon compound featuring a 2-bromophenoxy group linked to a triisopropylsilyl (TIPS) protecting group. With a molecular formula of C15H25BrOSi and a molecular weight of 329.35 g/mol, this compound integrates two critical functionalities into a single molecular scaffold: an aryl bromide handle suitable for diverse cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and a sterically bulky TIPS ether that imparts exceptional chemical robustness to the protected phenol moiety.

Molecular Formula C15H25BrOSi
Molecular Weight 329.35 g/mol
CAS No. 378787-34-9
Cat. No. B7948008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenoxy)triisopropylsilane
CAS378787-34-9
Molecular FormulaC15H25BrOSi
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1Br
InChIInChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,1-6H3
InChIKeyDRKVJKKIFDUDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromophenoxy)triisopropylsilane (CAS 378787-34-9): A Strategic Bifunctional Building Block for Cross-Coupling and Protected Phenol Synthesis


(2-Bromophenoxy)triisopropylsilane (CAS 378787-34-9) is an organosilicon compound featuring a 2-bromophenoxy group linked to a triisopropylsilyl (TIPS) protecting group . With a molecular formula of C15H25BrOSi and a molecular weight of 329.35 g/mol, this compound integrates two critical functionalities into a single molecular scaffold: an aryl bromide handle suitable for diverse cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and a sterically bulky TIPS ether that imparts exceptional chemical robustness to the protected phenol moiety . Its liquid physical form (density 1.162 g/mL at 25 °C; boiling point 320-328 °C) facilitates convenient handling and incorporation into synthetic workflows .

Why Unprotected Bromophenols or Alternative Silyl Ethers Cannot Simply Replace (2-Bromophenoxy)triisopropylsilane


Substituting (2-Bromophenoxy)triisopropylsilane with unprotected 2-bromophenol or simpler silyl ether analogs (e.g., TMS, TBS) fundamentally compromises synthetic efficiency and product integrity. Unprotected 2-bromophenol introduces an acidic, nucleophilic hydroxyl group that can interfere with base-sensitive coupling steps, coordinate to metal catalysts, or undergo undesirable side reactions, thereby reducing cross-coupling yields and necessitating additional protection/deprotection sequences. Conversely, employing a less robust silyl protecting group, such as the widely used tert-butyldimethylsilyl (TBS) ether, fails to provide the requisite stability under the harsh conditions often required for efficient aryl bromide activation or for tolerating subsequent transformations. The triisopropylsilyl (TIPS) group in this compound offers a quantifiable and significant enhancement in chemical stability—approximately 35-fold greater acid stability than TBS and vastly superior base stability—while preserving the aryl bromide's reactivity, enabling streamlined, high-yielding synthetic routes that are unattainable with generic alternatives [1][2].

Quantitative Evidence: Defining the Stability and Reactivity Advantages of (2-Bromophenoxy)triisopropylsilane Over In-Class Analogs


Enhanced Acid Stability: TIPS Ether vs. TBS and TMS Protecting Groups

The triisopropylsilyl (TIPS) group in (2-Bromophenoxy)triisopropylsilane exhibits dramatically enhanced stability under acidic conditions relative to the widely used tert-butyldimethylsilyl (TBS) and trimethylsilyl (TMS) protecting groups. This stability is critical for ensuring the integrity of the protected phenol during acid-promoted transformations or workups [1][2].

Silyl ether stability Protecting group chemistry Acid resistance

Superior Base Stability: TIPS vs. TBS Ether Under Alkaline Conditions

In addition to its acid stability, the TIPS group provides exceptional resilience under basic conditions, far exceeding that of TBS ethers. This is particularly relevant for cross-coupling reactions (e.g., Suzuki-Miyaura) that typically employ carbonate or phosphate bases [1][2].

Base stability Silyl ether hydrolysis Alkaline resilience

Controlled and Slower Deprotection Kinetics of TIPS Ethers

The TIPS group is deprotected significantly slower than TBS or TBDPS ethers under specific conditions, enabling chemoselective deprotection strategies in complex molecular settings. This kinetic differentiation is a key advantage for multi-step syntheses [1].

Deprotection kinetics Selective deprotection Fluoride-mediated cleavage

Enhanced Stability in Solid-Phase Peptide Synthesis (SPPS) Conditions

Under the harsh acidic and basic conditions of solid-phase peptide synthesis (SPPS), TIPS-protected phenols demonstrate markedly superior stability compared to TBS-protected analogs. This is critical for the successful incorporation of modified tyrosine residues into peptides [1].

Peptide synthesis SPPS Fluorotyrosine protection

Enabling Efficient Palladium-Catalyzed C-N Cross-Coupling for Indole Synthesis

The ortho-bromo TIPS-protected phenol scaffold serves as a direct precursor to the OTips-DalPhos ligand, a highly effective catalyst for the synthesis of substituted indoles. The presence of the TIPS group is essential for the ligand's performance and substrate scope [1][2].

C-N cross-coupling Palladium catalysis Indole synthesis

Precise Physicochemical Specification for Reproducible Synthetic Outcomes

Procurement of (2-Bromophenoxy)triisopropylsilane with defined, quantifiable physical properties (density, refractive index, boiling point) ensures consistent and reproducible performance in synthetic protocols, minimizing batch-to-batch variability .

Physical properties Quality control Reproducibility

Precision Synthesis and Procurement Scenarios Where (2-Bromophenoxy)triisopropylsilane Outperforms Generic Alternatives


Streamlined Synthesis of Functionalized Biaryls via Tandem Protection and Suzuki-Miyaura Coupling

In the synthesis of biaryl-containing pharmaceuticals or materials, using (2-Bromophenoxy)triisopropylsilane eliminates the separate protection step required with free 2-bromophenol. The TIPS group's exceptional base stability [1] ensures it remains intact during the Suzuki-Miyaura coupling (e.g., with aryl boronic acids under aqueous carbonate conditions), allowing the coupling to proceed directly on the protected phenol. This tandem approach reduces the step count by one and minimizes overall material loss, as demonstrated in the construction of complex biaryl architectures [2].

Orthogonal Protection Strategy for Complex Natural Product Synthesis

For multi-step syntheses of natural products or drug candidates containing multiple hydroxyl groups, this compound enables orthogonal protection. The TIPS group can be selectively retained while other, less stable silyl ethers (e.g., TBS) are removed under mild conditions such as KHF2 in methanol (30-minute cleavage for TBS vs. 2.5 hours for TIPS) [1]. This differential reactivity allows chemists to sequentially deprotect specific hydroxyls for further functionalization without disturbing the TIPS-protected phenol, thereby enhancing overall synthetic efficiency and yield [1].

Synthesis of High-Performance OTips-DalPhos Ligand for Palladium-Catalyzed C-N Bond Formation

Researchers focused on C-N cross-coupling or indole synthesis should procure this compound specifically as a precursor to the OTips-DalPhos ligand. This ligand, derived from the ortho-bromo TIPS-phenol scaffold, provides the broadest substrate scope in palladium-catalyzed cyclizations of o-alkynylhaloarenes with primary amines, affording substituted indoles in high yields [1][2]. Using alternative ortho-bromophenols protected with smaller silyl groups (e.g., TBS) would not yield a ligand with the same steric and electronic profile, likely resulting in reduced catalytic efficiency and a narrower substrate scope.

Solid-Phase Peptide Synthesis (SPPS) of Modified Tyrosine-Containing Peptides

For peptide chemists incorporating fluorinated or modified tyrosine residues, the TIPS-protected phenol scaffold offers superior stability under standard SPPS conditions (e.g., TFA deprotection, piperidine washes) compared to TBS-protected analogs [1]. This enhanced stability reduces premature deprotection and side reactions, leading to higher crude peptide purity and simplified purification. The quantifiable stability advantage of TIPS over TBS in these harsh conditions makes this compound the preferred choice for reliable SPPS workflows.

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